Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]- is a chemical compound that combines the amino acid glycine with a substituted phenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]- typically involves the acylation of glycine with 4-fluoro-3-nitrophenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water, and temperatures ranging from room temperature to 80°C.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors
Mechanism of Action
The mechanism of action of Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]- involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitrophenyl azide: Used for biomolecule immobilization and bioconjugation.
N-(4-fluoro-3-nitrophenyl)acetamide: Investigated for antibacterial activity.
Uniqueness
Glycine, N-[(4-fluoro-3-nitrophenyl)acetyl]- is unique due to its combination of glycine and a substituted phenylacetyl group, which imparts distinct chemical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple research fields highlight its versatility and importance .
Properties
CAS No. |
192508-38-6 |
---|---|
Molecular Formula |
C10H9FN2O5 |
Molecular Weight |
256.19 g/mol |
IUPAC Name |
2-[[2-(4-fluoro-3-nitrophenyl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H9FN2O5/c11-7-2-1-6(3-8(7)13(17)18)4-9(14)12-5-10(15)16/h1-3H,4-5H2,(H,12,14)(H,15,16) |
InChI Key |
BHJMHSWSWCTPQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)NCC(=O)O)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.